molecular formula C13H16O B14286122 {[(Hex-3-yn-1-yl)oxy]methyl}benzene CAS No. 118006-68-1

{[(Hex-3-yn-1-yl)oxy]methyl}benzene

Cat. No.: B14286122
CAS No.: 118006-68-1
M. Wt: 188.26 g/mol
InChI Key: HETGEJWOHQUEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(Hex-3-yn-1-yl)oxy]methyl}benzene is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Hex-3-yn-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hex-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the hex-3-yn-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Hex-3-yn-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon. This process converts the triple bond into a single bond, forming hexyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Hexyl derivatives

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives

Scientific Research Applications

Chemistry

In chemistry, {[(Hex-3-yn-1-yl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving alkynes. It can serve as a substrate for enzymes that catalyze the addition of functional groups to triple bonds.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of {[(Hex-3-yn-1-yl)oxy]methyl}benzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the triple bond acts as a reactive site for nucleophilic or electrophilic attack. In biological systems, the compound may interact with enzymes or receptors, leading to the formation of covalent bonds or the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • But-3-yn-1-ylbenzene
  • Prop-2-yn-1-ylbenzene
  • Pent-4-yn-1-ylbenzene

Uniqueness

{[(Hex-3-yn-1-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of a hex-3-yn-1-yloxy group. This structural feature imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its shorter-chain analogs.

Properties

CAS No.

118006-68-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

hex-3-ynoxymethylbenzene

InChI

InChI=1S/C13H16O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2,8,11-12H2,1H3

InChI Key

HETGEJWOHQUEGR-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.